N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-Fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic small molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a pyrrolidine ring and substituted with a 3-fluorophenylacetamide group. The 3-fluorophenyl group introduces electronegativity and steric effects, which may enhance target binding or metabolic stability compared to non-halogenated analogs .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-11-4-3-5-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)26-17(21-15)22-6-1-2-7-22/h3-5,8,10H,1-2,6-7,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSYATNMKNWJOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide an overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolopyrimidine core with a pyrrolidine ring and a fluorophenyl substituent. Its molecular formula is , and it possesses unique chemical properties that contribute to its biological activities.
Mechanisms of Biological Activity
1. Antimicrobial Activity
Research indicates that compounds similar to N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives of thiazolopyrimidine have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall synthesis.
2. Anticancer Properties
Thiazolopyrimidine derivatives have been explored for their anticancer potential. Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, the compound's ability to inhibit certain kinases involved in cell proliferation has been documented in various cancer cell lines.
3. Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines. This mechanism is particularly relevant in the context of chronic inflammatory diseases and could provide therapeutic avenues for conditions such as arthritis.
Research Findings and Case Studies
Several studies have investigated the biological activity of thiazolopyrimidine derivatives:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step reactions that allow for the introduction of various functional groups that enhance biological activity. Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy and selectivity of these compounds.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds with thiazolo-pyrimidine structures may exhibit anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism often involves interference with cellular signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing thiazole and pyrimidine rings have been reported to possess antibacterial and antifungal activities. Preliminary in vitro studies would be necessary to evaluate the efficacy of N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide against specific microbial strains.
Inhibitory Effects on Enzymes
Molecular docking studies have suggested that this compound could act as an inhibitor for various enzymes involved in inflammatory processes. For example, it may inhibit 5-lipoxygenase (5-LOX), which is implicated in the biosynthesis of leukotrienes involved in inflammation.
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized several thiazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The findings demonstrated that certain derivatives showed significant cytotoxic effects, leading to further exploration of their mechanisms of action.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of pyrimidine derivatives. The results indicated that compounds similar to N-(3-fluorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibited promising activity against both Gram-positive and Gram-negative bacteria.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is part of a broader family of thiazolo[4,5-d]pyrimidine derivatives. Key structural analogs differ in substituents on the acetamide moiety or modifications to the heterocyclic core. Below is a detailed analysis:
Substituent Variations on the Acetamide Group
Variations in the aryl/alkyl substituents significantly influence physicochemical properties and bioactivity.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl group (electron-withdrawing) may enhance binding to polar enzyme active sites compared to the electron-donating ethoxy group in F801-0412.
- Steric Effects: Bulkier groups (e.g., 2,3-dimethoxyphenylmethyl) could reduce binding affinity if the target site is sterically constrained.
Core Heterocycle Modifications
Replacing the thiazolo[4,5-d]pyrimidine core with triazolo[4,5-d]pyrimidine alters electronic properties and hydrogen-bonding capacity:
Key Observations:
- Metabolic Stability: Sulfur in the thiazolo core may confer greater resistance to oxidative metabolism compared to triazolo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
